molecular formula C17H29BClNO3Si B2755474 3-t-Butyldimethylsilyloxy-2-chloropyridine-6-boronic acid pinacol ester CAS No. 2377610-68-7

3-t-Butyldimethylsilyloxy-2-chloropyridine-6-boronic acid pinacol ester

Cat. No.: B2755474
CAS No.: 2377610-68-7
M. Wt: 369.77
InChI Key: NSINDIUBXHRCRV-UHFFFAOYSA-N
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Description

3-t-Butyldimethylsilyloxy-2-chloropyridine-6-boronic acid pinacol ester is a complex organic compound with the molecular formula C17H29BClNO3Si. This compound is notable for its use in various chemical reactions, particularly in the field of organic

Mechanism of Action

Target of Action

Boronic esters are generally known to be used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups during these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound likely undergoes oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, the transfer of formally nucleophilic organic groups from boron to palladium, also occurs .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound, as an organoboron reagent, plays a crucial role in this pathway by participating in the transmetalation step .

Pharmacokinetics

It’s important to note that boronic pinacol esters, in general, are susceptible to hydrolysis, and the rate of this reaction is considerably accelerated at physiological ph . This could impact the bioavailability of the compound.

Result of Action

The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action and stability need to be carefully considered under different environmental conditions.

Properties

IUPAC Name

tert-butyl-[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BClNO3Si/c1-15(2,3)24(8,9)21-12-10-11-13(20-14(12)19)18-22-16(4,5)17(6,7)23-18/h10-11H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSINDIUBXHRCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)O[Si](C)(C)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BClNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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